BendamustineBis-mercapturicAcid-d6
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Overview
Description
Bendamustine Bis-mercapturic Acid is a metabolite of bendamustine, a bifunctional alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . Bendamustine Bis-mercapturic Acid is characterized by its molecular formula C26H37N5O8S2 and a molecular weight of 611.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bendamustine involves multiple synthetic steps. One method includes the reductive alkylation of a benzimidazole derivative with chloroacetic acid or chloroacetaldehyde in the presence of a reducing agent such as sodium borohydride . The process is typically carried out in an organic solvent like tetrahydrofuran or methanol .
Industrial Production Methods: Industrial production of bendamustine hydrochloride involves at least nine synthetic steps, often using hazardous reagents like thionyl chloride . The process aims to optimize yield and reduce personnel exposure to harmful chemicals .
Chemical Reactions Analysis
Types of Reactions: Bendamustine Bis-mercapturic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its metabolic transformation and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include various mercapturic acid derivatives and sulfoxides . These products are often analyzed for their pharmacological and toxicological properties.
Scientific Research Applications
Bendamustine Bis-mercapturic Acid is primarily used in proteomics research . Its applications extend to studying the metabolic pathways of bendamustine and its effects on cellular processes . The compound is also used in drug metabolism studies to understand its pharmacokinetics and pharmacodynamics .
Mechanism of Action
Bendamustine Bis-mercapturic Acid exerts its effects through the formation of electrophilic alkyl groups that covalently bond to DNA molecules . This leads to intra- and inter-strand crosslinks between DNA bases, resulting in cell death . The compound targets both active and quiescent cells, making it effective against various types of cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other nitrogen mustard derivatives like cyclophosphamide, melphalan, and carmustine . These compounds share structural similarities and mechanisms of action but differ in their pharmacokinetic profiles and therapeutic applications .
Uniqueness: Bendamustine Bis-mercapturic Acid is unique due to its dual alkylating and antimetabolic properties . This dual functionality enhances its efficacy and reduces the likelihood of cross-resistance with other alkylating agents .
Properties
Molecular Formula |
C26H37N5O8S2 |
---|---|
Molecular Weight |
611.7 g/mol |
IUPAC Name |
4-[5-[bis[2-(2-acetamido-2-carboxyethyl)sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |
InChI |
InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
YSTNDPUOARKGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Origin of Product |
United States |
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